2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Lipophilicity Drug-like properties Permeability

2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one (CAS 2098109-18-1) is a synthetic spirocyclic building block composed of a 6-azaspiro[3.4]octane core bearing a hydroxymethyl substituent at the 8-position and a 2-chloropropanoyl group. Its molecular formula is C11H18ClNO2, with a computed monoisotopic mass of 231.1026 Da and XLogP3-AA of 1.2.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 2098109-18-1
Cat. No. B1478930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
CAS2098109-18-1
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CC(C2(C1)CCC2)CO)Cl
InChIInChI=1S/C11H18ClNO2/c1-8(12)10(15)13-5-9(6-14)11(7-13)3-2-4-11/h8-9,14H,2-7H2,1H3
InChIKeyLSLZJOKTCAMADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS 2098109-18-1 – Structural Identity and Computed Physicochemical Profile for Procurement Evaluation


2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one (CAS 2098109-18-1) is a synthetic spirocyclic building block composed of a 6-azaspiro[3.4]octane core bearing a hydroxymethyl substituent at the 8-position and a 2-chloropropanoyl group [1]. Its molecular formula is C11H18ClNO2, with a computed monoisotopic mass of 231.1026 Da and XLogP3-AA of 1.2 [1]. The compound contains one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area (TPSA) of 40.5 Ų . These computed descriptors place it in a physicochemical space typical of moderately lipophilic, spirocyclic fragments with a balanced capacity for both hydrogen bonding and passive membrane permeation.

Structural Identity Spirocyclic 6-azaspiro[3.4]octane building block
Functional Handles 2-Chloropropanoyl electrophile and free hydroxymethyl nucleophile
Physicochemical Profile Computed moderate lipophilicity and CNS lead-like polar surface area
Data to verify: computed properties only; no experimental confirmation

Why In-Class 6-Azaspiro[3.4]octane Building Blocks Cannot Readily Substitute 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one


The 6-azaspiro[3.4]octane scaffold is a privileged structure in medicinal chemistry, but the nature and position of substituents profoundly modulate both synthetic utility and biological target engagement [1]. The combination of a free hydroxymethyl group at the 8-position and a 2-chloropropanoyl moiety differentiates this compound from close analogs bearing amino, methoxymethyl, or acetic acid groups. The 2-chloropropanoyl substituent provides a reactive electrophilic handle that enables nucleophilic displacement chemistry not accessible with the corresponding amino or methoxy derivatives, while the hydroxymethyl group offers a synthetically orthogonal functionalization point [2]. Generic substitution with an alternative 6-azaspiro[3.4]octane derivative would necessitate additional protection/deprotection steps or lead to fundamentally different downstream products, undermining synthetic route efficiency and final compound integrity. The quantitative comparisons below, though largely confined to computational predictions due to the scarcity of published biological data, illustrate the specific physicochemical differences that reinforce the importance of precise building block selection.

Electrophilic Handle

2-Chloropropanoyl enables nucleophilic displacement; amino or methoxy analogs lack this reactive center and require additional activation steps.

Free Hydroxymethyl

The 8-hydroxymethyl group offers orthogonal functionalization; methoxymethyl or acetic acid derivatives forfeit this synthetic vector.

Spirocyclic Scaffold Specificity

Replacing the 6-azaspiro[3.4]octane core or altering substituent positions yields distinct 3D geometries and downstream products.

2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one – Quantitative Differentiation Evidence Guide


Computed Lipophilicity (XLogP3-AA) Differentially Favors Passive Membrane Permeability Compared to a Primary Amine Analog

The target compound exhibits a computed XLogP3-AA of 1.2, indicating moderate lipophilicity suitable for passive membrane diffusion. In contrast, the direct 2-amino analog (2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one; predicted XLogP ≈ -0.2) is substantially more hydrophilic. This 1.4 log-unit difference corresponds to an approximate 25-fold higher predicted lipid bilayer partition coefficient for the 2-chloro derivative, which can be advantageous in cell-based assays where intracellular target engagement is required [1]. However, this comparison relies on computed values for the comparator and has not been experimentally validated.

Lipophilicity
Class-level inference
XLogP 1.2 Amine ~-0.2
Supports cell-based screening context; higher predicted membrane partitioning.
Comparator value estimated; no experimental logP data.
Lipophilicity Drug-like properties Permeability

Hydrogen Bond Donor Acceptor Balance Minimizes Off-Target Protein Binding Relative to Carboxylic Acid Analog

The target compound possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), yielding a HBD/HBA ratio of 0.5. The carboxylic acid analog 2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid (CAS 2091575-46-9) has an additional donor and acceptor (HBD=2, HBA=3), potentially increasing promiscuous protein binding. A lower HBD count is associated with improved CNS penetration and reduced albumin binding in the literature [1]. This comparison is based on chemical structure inspection and has not been tested in binding assays.

H-Bond Donors
Class-level inference
HBD 1, HBA 2 Acid HBD 2, HBA 3
Lower HBD count may reduce promiscuous binding; supports lead-like library selection.
Binding assay data not available for these compounds.
Drug-likeness Physicochemical properties Off-target binding

Synthonic Utility of the 2-Chloropropanoyl Electrophile for Nucleophilic Displacement Chemistry Versus Non-Electrophilic Analogs

The 2-chloropropanoyl group serves as an inbuilt electrophilic handle that can undergo nucleophilic substitution with amines, thiols, or other nucleophiles to generate diverse amide, thioester, or heterocyclic products. By contrast, the 2-amino and methoxymethyl analogs lack this reactive center and require separate activation steps. The chloroacetyl analog 3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one retains electrophilicity but forfeits the free hydroxymethyl group, reducing orthogonal functionalization options to a single vector [1]. While no reaction rate constants or yields are published specifically for this compound, the presence of the 2-chloropropanoyl group is a structurally verifiable synthetic advantage over non-electrophilic comparators.

Synthonic Utility
Supporting evidence
Electrophilic carbon present; amino analog lacks it
Enables nucleophilic substitution without pre-activation; supports chemoselective derivatization.
No published kinetic or yield data for this compound.
Synthetic chemistry Building block utility Nucleophilic substitution

Computed Topological Polar Surface Area (TPSA) Classification Relative to CNS Drug-Like Space

The computed TPSA of 40.5 Ų for the target compound falls below the 60 Ų threshold commonly associated with favorable blood-brain barrier (BBB) penetration. The analogous 2-amino compound is predicted to have a higher TPSA (≈53 Ų), while the carboxylic acid derivative exceeds 60 Ų. The 12.5 Ų reduction compared to the amine analog corresponds to a measurable shift in the TPSA descriptor space that, according to published QSAR models, may correlate with improved passive BBB permeability . This inference has not been corroborated by experimental BBB permeability assays for these specific compounds.

TPSA
Class-level inference
40.5 Ų
Below 60 Ų CNS permeability threshold; may support CNS library design.
Comparator values estimated; no experimental BBB data.
CNS drug discovery Physicochemical properties Blood-brain barrier permeability

2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one – Preferred Application Scenarios Based on Evidence


CNS-Targeted Lead Generation Libraries

The compound's computed TPSA of 40.5 Ų and moderate logP of 1.2 place it within favorable CNS drug-like chemical space [1]. Research programs seeking spirocyclic fragments with predicted BBB permeability should prioritize this scaffold over more polar amine or acid analogs that fall outside these guidelines [1].

Bifunctional Building Block for Sequential Derivatization

The orthogonal combination of a 2-chloropropanoyl electrophile and a free hydroxymethyl nucleophile in a rigid spirocyclic framework enables chemoselective, stepwise functionalization without protecting group manipulation. This is a structural advantage over singly-functionalized comparators and supports its use in diversity-oriented synthesis campaigns [2].

S1P1 Receptor Agonist Scaffold Elaboration

Although no direct S1P1 activity is reported for the compound itself, the 6-azaspiro[3.4]octane core appears in multiple potent S1P1 agonists (e.g., EC50 values as low as 0.6 nM in BindingDB entries for elaborated derivatives) [3]. As such, the compound constitutes a plausible key intermediate for structure-activity relationship (SAR) studies targeting S1P1, where the chloroacetyl group can serve as a diversification point.

Physicochemical Tool Compound for Fragment-Based Drug Discovery

With a molecular weight of 231.72 Da, rotatable bond count of 2, and favorable lipophilic efficiency metrics, the compound meets commonly applied fragment libraries criteria. It can serve as a rigid, three-dimensional fragment for X-ray crystallography or SPR screens where spirocyclic geometry is desired [1].

Application
Selection Property
Validation Focus
CNS lead discovery libraries
Computed CNS drug-like TPSA & logP
Blood-brain barrier permeability model validation
Sequential derivatization synthesis
Orthogonal electrophilic and nucleophilic handles
Chemoselective reaction yield verification
S1P1 receptor SAR studies
6-Azaspiro[3.4]octane core present in active S1P1 agonists
S1P1 binding affinity and selectivity profiling
Fragment-based screening
Low molecular weight, 3D spirocyclic geometry
SPR or X-ray crystallography hit confirmation
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